![molecular formula C22H15Cl2NO3 B13996240 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide CAS No. 15231-13-7](/img/structure/B13996240.png)
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide is a synthetic organic compound with the molecular formula C20H15Cl2NO2 It is characterized by the presence of two chlorine atoms, a benzamide group, and a phenylpropanoyl moiety
Preparation Methods
The synthesis of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but lacks the phenylpropanoyl moiety, which may result in different chemical and biological properties.
4-Chloro-N-(3-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide:
3,5-Dichloro-N-(4-chlorophenyl)benzamide: The presence of additional chlorine atoms in the benzene ring can affect the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
CAS No. |
15231-13-7 |
|---|---|
Molecular Formula |
C22H15Cl2NO3 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide |
InChI |
InChI=1S/C22H15Cl2NO3/c23-17-10-6-15(7-11-17)20(26)19(14-4-2-1-3-5-14)22(28)25-21(27)16-8-12-18(24)13-9-16/h1-13,19H,(H,25,27,28) |
InChI Key |
JCPOLBUTTMYORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
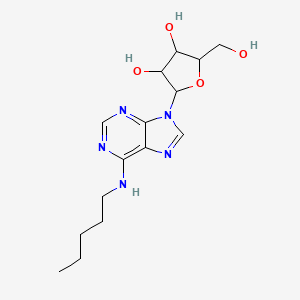
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
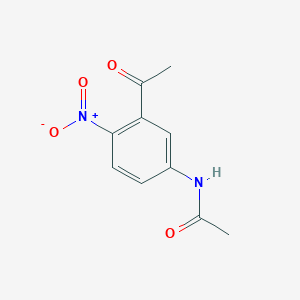

![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
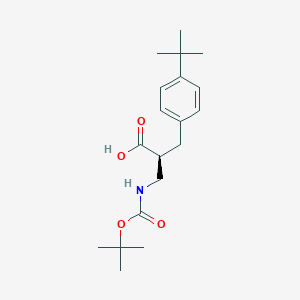
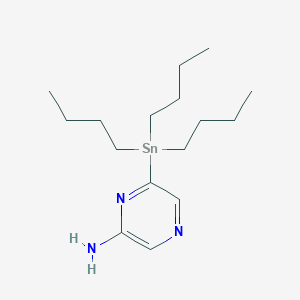
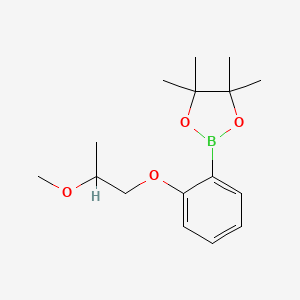
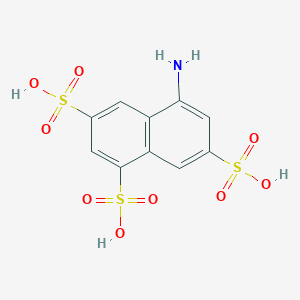
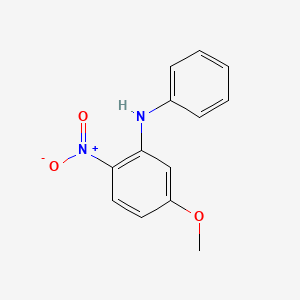
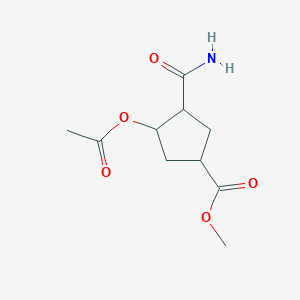
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
